N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzofuran ring system, which is a fused heterocyclic structure consisting of a benzene ring and a furan ring. The presence of various functional groups, such as methoxy, methyl, and sulfonamide, makes it a molecule of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives using appropriate reagents and catalysts
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Sulfonamide derivatives: Other sulfonamides with different aromatic rings and substituents.
Uniqueness: N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure and properties set it apart from other similar compounds.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-13-9-19(24-4)20(10-14(13)2)26(22,23)21-15(3)11-16-5-6-18-17(12-16)7-8-25-18/h5-6,9-10,12,15,21H,7-8,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQPRSPOAXMGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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